Neodymium citrate
Description
Contextualization within Rare Earth Element Coordination Chemistry
Rare earth elements (REEs), including neodymium, are characterized by their unique electronic configurations, which give rise to interesting magnetic and luminescent properties. sci-hub.se The coordination chemistry of REEs is largely dictated by the trivalent lanthanide ions (Ln³⁺), which act as hard Lewis acids. Their relatively large ionic radii and high and variable coordination numbers make their complexation behavior with various ligands a rich area of study. sci-hub.se Neodymium(III) (Nd³⁺), a member of the lanthanide series, readily forms complexes with a variety of ligands, particularly those containing oxygen donor atoms.
The investigation of organic/inorganic hybrid frameworks based on lanthanide cations and polydentate carboxylate ligands has been a rapidly growing field. This is due to the potential for creating a wide variety of new structures with unique properties in magnetism, luminescence, and catalysis. conicet.gov.ar
Significance of Neodymium(III) Complexation with Polycarboxylic Acids
Polycarboxylic acids, such as citric acid, are excellent chelating agents for lanthanide ions. Citric acid, with its three carboxylic acid groups and one hydroxyl group, can coordinate to a metal ion in various ways, leading to the formation of stable complexes. conicet.gov.arrsc.org The complexation of Nd(III) with citrate (B86180) is significant for several reasons:
Separation of Lanthanides: The formation of citrate complexes has been historically important in the separation of lanthanides from each other. akjournals.com
Precursor for Materials Synthesis: Amorphous lanthanide citrate complexes are widely used in the Pechini method to synthesize highly pure multicomponent oxides. conicet.gov.arakjournals.com These oxides have applications in materials science, including the production of functional ceramics. akjournals.com
Understanding Actinide Chemistry: Neodymium is often used as a non-radioactive surrogate for trivalent actinides like americium (Am³⁺) and curium (Cm³⁺) due to their similar ionic radii and chemical properties. researchgate.netnih.gov Studying neodymium citrate complexes helps in understanding and modeling the behavior of actinides in processes like nuclear waste separation. acs.orgosti.gov
The interaction between Nd³⁺ and citrate ions can lead to the formation of various complex species in aqueous solutions, with the dominant species depending on the pH of the solution. researchgate.netresearchgate.net
Overview of this compound’s Role in Solution and Solid-State Systems
This compound's chemistry is explored in both solution and solid-state systems, each revealing different aspects of its behavior.
In Solution: In aqueous solutions, the complexation between neodymium(III) and citrate is a dynamic process influenced by factors like pH and the concentration of the reactants. iaea.orgiaea.org Potentiometric and spectrophotometric studies have identified various neodymium-citrate species, including [Nd(H₂Cit)]²⁺, [Nd(HCit)]⁺, and [NdCit]. researchgate.netresearchgate.net The stability of these complexes is a key area of investigation, with stability constants being determined to quantify the strength of the metal-ligand interactions. researchgate.nethyperquad.co.uk Furthermore, the formation of ternary complexes, where another ligand is present in addition to citrate, has also been observed, such as the Nd-HEDTA-citrate system. acs.orgosti.gov
In the Solid State: In the solid state, this compound can form crystalline structures with well-defined stoichiometries and coordination environments. researchgate.net Hydrothermal synthesis is a common method for preparing crystalline lanthanide citrates. conicet.gov.arnih.gov X-ray diffraction studies have revealed that this compound can form polymeric structures. conicet.gov.ar For instance, a reported this compound, [Nd(Hcit)(H₂O)₂]·H₂O, crystallizes in a monoclinic system and forms linear polymers. conicet.gov.ar Another crystalline form, NdCit·3H₂O, has also been synthesized and characterized. researchgate.netresearchgate.net
The thermal decomposition of solid this compound has been studied to understand its stability and the pathway to forming neodymium oxide. akjournals.comnih.govresearchgate.net This process is crucial for its application as a precursor in the synthesis of neodymium-containing materials. nih.gov
Table 1: Investigated this compound Species in Aqueous Solution This interactive table summarizes the different this compound complexes that have been identified in aqueous solutions through various analytical techniques.
| Complex Species | Method of Identification | Reference |
|---|---|---|
| [Nd(H₂Cit)]²⁺ | Potentiometry, Spectrophotometry | researchgate.netresearchgate.net |
| [Nd(HCit)]⁺ | Potentiometry, Spectrophotometry | researchgate.netresearchgate.netresearchgate.net |
| [NdCit] | Potentiometry, Spectrophotometry | researchgate.netresearchgate.netresearchgate.net |
| [NdHL] | Potentiometry | researchgate.net |
| [NdL] | Potentiometry | researchgate.net |
| [NdHL₂] | Potentiometry | researchgate.net |
| [NdL₂] | Potentiometry | researchgate.net |
| [Nd(HEDTA)(Hcit)]²⁻ | Spectrophotometry, Partitioning Experiments | acs.org |
Table 2: Crystalline this compound Compounds This interactive table provides details on the crystalline forms of this compound that have been synthesized and structurally characterized.
| Compound Formula | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| [Nd(Hcit)(H₂O)₂]·H₂O | Monoclinic | P2₁/n | Linear polymer, "ladder-like" chains | conicet.gov.ar |
| NdCit·3H₂O | Monoclinic | P2/c | Four formula units per unit cell | researchgate.netresearchgate.net |
Structure
3D Structure of Parent
Properties
CAS No. |
3002-54-8 |
|---|---|
Molecular Formula |
C6H5NdO7 |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;neodymium(3+) |
InChI |
InChI=1S/C6H8O7.Nd/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI Key |
HSULNFGSJFUXON-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Nd+3] |
Origin of Product |
United States |
Synthetic Methodologies for Neodymium Citrate Compounds
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly useful for synthesizing complex oxides and other inorganic compounds.
Synthesis from Neodymium Oxide and Citric Acid Precursors
One common hydrothermal route to neodymium citrate (B86180) involves the reaction of neodymium(III) oxide (Nd₂O₃) with citric acid. In a typical procedure, stoichiometric amounts of neodymium oxide and citric acid are mixed in deionized water. The resulting suspension is then sealed in a Teflon-lined stainless-steel autoclave and subjected to hydrothermal treatment at elevated temperatures, for instance, 120°C. acs.org This process facilitates the dissolution of the oxide and its subsequent reaction with citric acid to form a lanthanide citrate coordination polymer. acs.org The pH of the initial mixture can be a critical parameter, with studies showing that a pH range of 2.2–2.5 is favorable for the formation of the desired product. acs.org
Another approach involves the use of neodymium nitrate (B79036) (Nd(NO₃)₃) as the neodymium source. In this variation, an aqueous solution of neodymium nitrate is mixed with a citric acid solution. The mixture is then subjected to hydrothermal conditions, which can be assisted by microwave radiation to reduce the reaction time. nih.gov For instance, a microwave-assisted hydrothermal process at 180°C for 30 minutes has been successfully used to prepare Nd-Fe-B precursor particles. nih.gov
Controlled Crystallization under Hydrothermal Conditions
The control of crystallization during hydrothermal synthesis is crucial for obtaining neodymium citrate with specific morphologies and properties. Factors such as temperature, reaction time, and the presence of morphology-controlling agents can significantly influence the final product. Research has shown that the crystallization of rare-earth carbonates, a related class of compounds, follows complex, multistep pathways that are sensitive to temperature and the ionic radius of the rare-earth element. wordpress.comnih.gov These findings suggest that similar principles may govern the crystallization of this compound.
By carefully tuning the hydrothermal conditions, it is possible to control the size, shape, and crystallinity of the resulting this compound particles. For example, in the synthesis of neodymium fluoride (B91410) nanocrystals, a related hydrothermal process, the morphology could be tuned from nanoflakes to nanorods by adjusting the pH and reaction time. researchgate.net This level of control is essential for applications where the physical characteristics of the precursor are critical.
Sol-Gel and Auto-Combustion Synthesis Approaches
The sol-gel method is a wet-chemical technique used for the fabrication of materials, especially oxides, from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers. The auto-combustion method is often coupled with the sol-gel process, where the dried gel undergoes a self-sustaining combustion reaction to produce the final material.
Precursor Formulation and Role of Citrate as Chelating Agent
In the sol-gel synthesis of neodymium-containing materials, citric acid plays a crucial role as a chelating agent. It forms stable complexes with neodymium ions in the precursor solution, which is typically an aqueous solution of neodymium nitrate. osti.govscispace.com This chelation prevents the premature precipitation of neodymium hydroxide (B78521) as the pH of the solution changes during the process. The citrate complex helps to maintain a homogeneous distribution of the metal ions within the precursor gel. scielo.org.mxscielo.org.mx
The formation of a stable gel is a key step in this method. scispace.com The precursor solution, containing the metal nitrates and citric acid, is heated to evaporate the solvent, leading to the formation of a viscous gel. scielo.org.mxscielo.org.mx In some variations, a polymer such as polyvinyl alcohol (PVA) is added to the precursor solution to aid in the formation of the gel and to control the particle size of the final product. osti.govresearchgate.net The molar ratio of citric acid to the metal ions is a critical parameter that influences the properties of the resulting material. osti.gov
Preparation of Neodymium-Doped Functional Materials
The sol-gel auto-combustion method is widely used to prepare neodymium-doped functional materials. Once the precursor gel is formed, it is heated to a temperature that initiates a self-propagating combustion reaction. osti.govscielo.org.mx This exothermic reaction between the citrate (fuel) and the nitrate (oxidizer) generates enough heat to decompose the organic components and form the desired oxide material at a relatively low temperature.
This method has been successfully employed to synthesize various neodymium-doped materials, including:
Neodymium(III) oxide (Nd₂O₃) nanopowders: By igniting a gel formed from neodymium nitrate, citric acid, and polyvinyl alcohol, single-phase Nd₂O₃ powders with particle sizes in the range of 20-30 nm have been produced. osti.govresearchgate.net
Neodymium-doped yttrium aluminum garnet (Nd:YAG): A spray-drying assisted citrate gel process has been developed to prepare Nd:YAG powders. researchgate.net In this method, a solution of aluminum and yttrium nitrates, citric acid, ethylene (B1197577) glycol, and neodymium oxide is spray-dried to obtain precursor powders, which are then calcined to form the YAG phase. researchgate.net
Neodymium-doped spinel ferrites: Spinel ferrites with the general formula Cu₀.₉Ni₀.₁NdxFe₂-xO₄ have been prepared via the citrate-mediated sol-gel auto-combustion route. bohrium.com
Crystallization from Aqueous Solutions
The crystallization of this compound directly from aqueous solutions is another important synthetic route. This method relies on controlling the solubility of this compound by adjusting parameters such as pH, temperature, and the concentration of reactants.
A well-defined process for obtaining crystallized this compound, NdCit·3H₂O, has been established through potentiometric studies of neodymium citric acid complexes in aqueous solution as a function of pH (ranging from 1 to 13). researchgate.netresearchgate.net These studies helped to identify the conditions under which specific this compound complexes form. The resulting crystals were found to be monoclinic. researchgate.net
Previous attempts to prepare crystalline rare-earth citrates often resulted in poorly crystallized products. researchgate.net For instance, the gradual addition of an alkali metal citrate to a rare-earth chloride solution or the reaction of a citric acid solution with rare-earth acetates did not yield well-defined crystals. researchgate.net However, a method involving the reaction of neodymium oxycarbonate salt with citric acid has been shown to produce fairly well-crystallized this compound. researchgate.net
pH-Controlled Precipitation and Growth of Crystalline this compound Forms
The synthesis of this compound compounds via precipitation from aqueous solutions is profoundly influenced by the hydrogen ion concentration (pH) of the reaction medium. The pH dictates the speciation of both citric acid and the resulting neodymium-citrate complexes, thereby controlling the solubility, composition, and crystalline nature of the final product. Researchers have utilized precise pH control to selectively precipitate and grow various forms of this compound.
Potentiometric studies of the neodymium(III)-citric acid system have been instrumental in mapping the formation of different complex species across a wide pH range (1–13). researchgate.netresearchgate.net These studies reveal that the distribution of neodymium among various citrate complexes is highly pH-dependent. At a low initial pH of approximately 2.2, neodymium and citric acid are expected to primarily form the [NdHCit]⁺ species, with [Nd(H₂Cit)]²⁺ and [NdCit] complexes also present. researchgate.netacs.org As the pH of the solution changes, the dominant species in solution shifts, which can be leveraged to induce precipitation.
Research Findings on this compound Speciation
Detailed analysis has identified several key this compound complexes that predominate under specific pH conditions. The control over the formation of these aqueous species is a prerequisite for the targeted synthesis of solid-state compounds. For instance, between pH 5.4 and 6.4, the dimeric complex [Nd(Cit)₂]³⁻ becomes the most prevalent species in the solution. researchgate.netresearchgate.net In alkaline environments, around a pH of 9, a hydroxyl-containing complex with the probable composition of [Nd₂(OH)₂Cit]⁻ is thought to be dominant. researchgate.net
| pH Range | Dominant Aqueous this compound Species | Reference |
|---|---|---|
| ~2.2 | [NdHCit]⁺ | researchgate.netacs.org |
| 5.4 - 6.4 | [Nd(Cit)₂]³⁻ | researchgate.netresearchgate.net |
| ~9.0 | [Nd₂(OH)₂Cit]⁻ (probable) | researchgate.net |
Crystalline Phase Synthesis
The knowledge of these pH-dependent equilibria allows for the development of rigorously defined processes to obtain crystalline this compound. One successful method involves the reaction of a neodymium-containing precursor with citric acid under strict pH control. By reacting anhydrous neodymium hydroxycarbonate (Nd(OH)CO₃) with a citric acid solution while maintaining the reaction pH as close to 2 as possible, researchers have successfully grown single crystals. researchgate.net The resulting crystals were identified as this compound trihydrate (NdCit·3H₂O). researchgate.net
In another approach related to sol-gel synthesis, the pH is intentionally increased over time to induce precipitation. The process starts with a chilled acidic solution (pH ~2.25) containing neodymium and citrate precursors, where soluble complexes exist. acs.org A reagent such as hexamethylenetetramine (HMTA) is added, which decomposes upon warming and raises the pH. This gradual increase in pH causes the neodymium-citrate complexes to precipitate, forming a this compound gel. researchgate.netacs.org
Hydrothermal methods also rely on pH control. The synthesis of a polymeric lanthanide citrate with the general formula [Ln(Hcit)(H₂O)₂·H₂O]n (where Ln = Nd) has been achieved by reacting Neodymium(III) oxide (Nd₂O₃) with citric acid at 100 °C. acs.org While a specific pH for the neodymium variant isn't stated, a similar lanthanum compound was prepared under hydrothermal conditions at a pH of 2.2–2.5, highlighting the importance of acidic conditions in this method as well. acs.org
| Precursors | Synthesis Method | Key Conditions | Resulting Product | Crystallographic Data (if available) | Reference |
|---|---|---|---|---|---|
| Nd(OH)CO₃, Citric Acid | Controlled Precipitation | Reaction pH maintained at ~2 | NdCit·3H₂O (single crystals) | Monoclinic, Space Group: P2/c, a=6.295 Å, b=9.794 Å, c=18.346 Å, β=111.41° | researchgate.net |
| Neodymium precursor, Citric Acid, HMTA | Internal Gelation | Initial pH ~2.2, followed by gradual increase via HMTA decomposition | This compound gel | Not applicable (amorphous gel) | acs.org |
| Nd₂O₃, Citric Acid | Hydrothermal | 100 °C | [Nd(Hcit)(H₂O)₂·H₂O]n | Not specified in abstract | acs.org |
Coordination Chemistry and Complexation Behavior of Neodymium Citrate
Aqueous Complexation Equilibria of Neodymium(III) with Citrate (B86180) Anions
Identification of Mononuclear and Polynuclear Stoichiometric Complexes (e.g., NdHL, NdL, NdHL2, NdL2, Nd3(OH)4Cit4^7-)
Studies utilizing potentiometric titrations have identified several mononuclear complexes of neodymium(III) with citrate anions (L) in aqueous solutions. researchgate.net The identified species include NdHL, NdL, NdHL2, and NdL2. researchgate.net The formation of these complexes is pH-dependent, with different species dominating at different pH ranges. For instance, in the low pH range (around 2-3), the NdHCit+ species is predominant. olisystems.com As the pH increases, this is replaced by NdHCit2^2-. olisystems.com The neutral complex, NdCit^0, exists between pH 2 and 4, although its concentration is relatively small. olisystems.com The dicitrate complex, NdCit2^3-, becomes dominant in the pH range of 6-9, and at pH values above 9, the hydroxy-citrate complex, Nd(OH)Cit^–, is observed. olisystems.com
In addition to mononuclear species, the formation of polynuclear neodymium citrate complexes has also been reported, particularly at near-neutral to alkaline pH. researcher.life One such identified polynuclear species is Nd3(OH)4Cit4^7-. The formation of these more complex structures highlights the intricate nature of neodymium-citrate interactions in aqueous environments. d-nb.info
Determination of Formation Constants and Stability Constants
The stability of this compound complexes is quantified by their formation and stability constants, which have been determined using various experimental techniques, including potentiometry and spectrophotometry. researchgate.nethyperquad.co.uk These constants provide a measure of the strength of the interaction between the neodymium ion and the citrate ligand.
| Complex | log β |
| NdHL | 10.64 |
| NdL | 7.37 |
| NdHL2 | 14.89 |
| NdL2 | 11.01 |
| Table 1: Stability constants for Nd(III)-citrate complexes at 25°C and an ionic strength of 1.0 M NaClO4. researchgate.net |
It is important to note that the conditions under which these constants are measured, such as temperature and ionic strength, can significantly influence their values. academie-sciences.fr
Thermodynamic Characterization of Complex Formation: Enthalpy and Entropy Contributions
Microcalorimetric studies have provided insight into the thermodynamic driving forces behind the formation of this compound complexes. researchgate.net These investigations have revealed that the complexation process is predominantly entropy-driven. researchgate.net The large, positive entropy change (ΔS) suggests that the release of water molecules from the hydration spheres of the neodymium ion and the citrate anion upon complexation is a major contributing factor to the spontaneity of the reaction.
The enthalpy change (ΔH) for the formation of these complexes is comparatively small, indicating that the process is not strongly exothermic or endothermic. researchgate.net This thermodynamic profile, characterized by a dominant entropic contribution, is a key feature of the complexation between neodymium and citrate in aqueous solutions. researchgate.netmdpi.com
Ternary Neodymium-Ligand-Citrate Complexation
Characterization of Mixed-Ligand Species (e.g., Neodymium-HEDTA-Citrate)
In systems containing neodymium, citrate, and a secondary ligand, the formation of ternary or mixed-ligand complexes can occur. A notable example is the Neodymium-HEDTA-Citrate system, where HEDTA stands for N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid. mines.eduacs.org Spectroscopic investigations have confirmed the existence of a ternary complex in this system. mines.edu The formation of such mixed-ligand species is significant in processes like the Actinide Lanthanide Separation (ALSEP) process, where citrate is used as a buffer. acs.orgosti.govosti.gov
The formation of the ternary Nd(HEDTA)(Hcit)^2- complex has been identified, and its stability constant has been determined. acs.org The log β1111 value for this complex was reported to be 22.15. acs.org This indicates a stable complex, highlighting the ability of neodymium to coordinate with multiple ligands simultaneously.
Protonation State Analysis of Co-ligands within Ternary Complexes
The protonation state of the ligands within a ternary complex is a crucial aspect of its characterization. In the case of the Nd-HEDTA-citrate complex, it has been determined that the citrate ligand is partially protonated, existing as Hcit^2-. acs.org Conversely, the HEDTA ligand is typically fully deprotonated when complexed with a lanthanide metal center. acs.org
This finding is significant because citrate is known to form protonated complexes with lanthanide ions under certain conditions. acs.org The identification of the specific protonation state of the co-ligand provides a more complete understanding of the structure and charge of the ternary complex in solution.
Stability Constant Determination for Ternary Systems
The formation of ternary complexes involving neodymium, citrate, and another ligand is a critical aspect of its coordination chemistry, particularly in complex aqueous systems. Spectrophotometric titrations and solvent extraction experiments have been employed to identify and characterize these species.
In a notable study, the formation of a ternary complex of neodymium with N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) and citrate was investigated. The experiments, conducted in a 1 M NaNO₃ medium, led to the identification of a 1:1:1 Nd(HEDTA)(Hcit)²⁻ complex. acs.org The stability constant for this ternary complex, denoted as log β₁₁₁₁, was determined to be 22.15 ± 0.05. acs.orgresearchgate.net This value corresponds to a log K₁₁₁ of 2.41 ± 0.05 for the equilibrium involving the direct association of the Hcit²⁻ anion with the Nd(HEDTA) complex. acs.orgresearchgate.net
The stability of such ternary complexes is influenced by the nature of the secondary ligand. For instance, the stability of ternary complexes with M(HEDTA) increases in the order of lactate (B86563) < malonate < Hcit²⁻, which aligns with the increasing strength of the 1:1 metal-ligand complexes formed by these secondary ligands. acs.org
Further research has explored ternary systems with other rare earth elements and ligands, indicating that the stoichiometry of these complexes is often 1:1:1. orientjchem.org The stability of these complexes can be influenced by the properties of the ligands involved. orientjchem.org
Influence of Solution Parameters on Complexation Dynamics
pH Dependence of this compound Speciation
The speciation of this compound is highly dependent on the pH of the solution. Different this compound complexes dominate at various pH ranges due to the protonation state of citric acid and the formation of hydroxo-citrate species at higher pH.
At a low pH of around 2.25, the dominant species is predicted to be [NdHCit]⁺, with the presence of [Nd(H₂Cit)]²⁺ and [NdCit] complexes. nih.gov In the pH range of approximately 2 to 3, the NaHCit⁺ species can be dominant, transitioning to NdHCit₂²⁻ as the pH increases. olisystems.com A neutral complex, NdCit⁰, is present in the pH range of about 2 to 4, though its concentration is relatively low. olisystems.com
As the pH further increases, a dicitrate complex, NdCit₂³⁻, becomes the dominant species in the pH range of approximately 6 to 9. olisystems.com Above a pH of about 9, a hydroxy-citrate complex, Nd(OH)Cit⁻, is formed. olisystems.com The formation of aqueous REE-citrate complexes can inhibit the adsorption of rare earth elements onto surfaces at pH values greater than 5.0. acs.org Conversely, at low pH (<5.0), citrate can enhance the adsorption of rare earth elements, likely through the formation of ternary surface complexes. acs.org
The following table summarizes the dominant this compound species at different pH ranges based on modeling studies. olisystems.com
| pH Range | Dominant this compound Species |
| ~2-3 | NaHCit⁺ |
| ~3-4 | NdHCit₂²⁻, NdCit⁰ |
| ~6-9 | NdCit₂³⁻ |
| >9 | Nd(OH)Cit⁻ |
This table is based on data from modeling studies and represents the predominant species in a given pH range.
Ionic Strength Effects on Complex Stability and Activity Coefficients
The ionic strength of the medium can influence the stability of this compound complexes and the activity coefficients of the ions involved. Generally, an increase in ionic strength can affect the electrostatic interactions between the charged species, thereby altering complex stability.
Studies have shown that in concentrated NaCl media, citrate significantly enhances the solubility of Nd(III). researchgate.net The addition of NaCl to a solution of dissolved neodymium in sodium carbonate was found to increase the ionic strength and extend the metastable period of the dissolved neodymium. mdpi.com For instance, increasing the NaCl concentration to 0.5 mol·L⁻¹ extended the metastable period to 480 minutes. mdpi.com This suggests that higher ionic strength can stabilize dissolved neodymium species.
Research on the adsorption of rare earth elements has indicated that ionic strength has a minor influence on their adsorption, which is a process related to surface complexation. acs.org However, detailed quantitative data on the direct effect of ionic strength on the stability constants of this compound complexes in solution are not extensively detailed in the provided search results. The focus of many studies is often on maintaining a constant ionic strength (e.g., 1.0 M NaClO₄ or 1 M NaNO₃) to ensure the reliability of stability constant measurements. acs.orgresearchgate.net
Competitive Complexation Studies with Other Metal Cations (e.g., Ca²⁺)
The presence of other metal cations, particularly those that form stable complexes with citrate, can lead to competitive complexation, affecting the speciation of this compound. Calcium (Ca²⁺) is a notable example due to its prevalence in natural systems and its ability to compete for citrate ligands.
The addition of CaCl₂ to a system containing neodymium and citrate has been shown to significantly decrease the enhancing effect of citrate on neodymium solubility. researchgate.net This is attributed to the competitive association between Ca²⁺ and citrate ions. researchgate.net The lanthanides, including neodymium, share chemical and physical similarities with calcium ions, which allows them to replace calcium in calcium-binding peptides and proteins, further highlighting the competitive nature of these ions. rsc.org
The stability of metal-citrate complexes is a key factor in these competitive interactions. The formation of ternary surface complexes, such as mineral-metal-ligand (Type A) or mineral-ligand-metal (Type B), can also be influenced by the presence of competing cations like Ca²⁺. geochemsoc.org
Ligand Exchange Dynamics in this compound Systems
Investigation of Isotope Effects in Ligand Exchange Chromatography
Ligand exchange chromatography is a powerful technique for studying the subtle differences in the properties of isotopes, known as isotope effects. In the context of this compound, this method has been used to investigate the separation of neodymium isotopes.
Studies using ion exchange displacement chromatography have revealed isotope effects in the Nd-citrate system. researchgate.netresearchgate.net When comparing the isotope effects of neodymium with different ligands, the order was found to be Malate > Citrate > Glycolate. researchgate.netresearchgate.net This order corresponds to the number of available sites for complexation on each ligand. researchgate.netresearchgate.net
In these chromatographic systems, the separation of isotopes is based on the chemical equilibrium between isotopic species distributed between a stationary resin phase and a mobile solution phase containing the complexing ligand. researchgate.net The separation coefficient (ε) is a measure of this isotope effect. For the Nd-malate system, the separation coefficients were calculated for various neodymium isotopes. nih.gov While specific values for the Nd-citrate system are mentioned as being comparatively smaller than for Nd-malate, the precise separation coefficients for neodymium isotopes in the citrate system were not detailed in the provided results. researchgate.netresearchgate.net The investigation of these isotope effects provides insights into the structure and bonding of the this compound complexes in the aqueous phase and their interaction with the ion exchange resin.
Structural Elucidation of Neodymium Citrate Complexes
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) provides definitive, high-resolution structural data, allowing for the precise determination of bond lengths, angles, and crystal packing. For neodymium citrate (B86180), these studies have been crucial in understanding the fundamental building blocks of its crystalline forms.
Determination of Crystal System, Space Group, and Unit Cell Parameters
A significant body of research has focused on a hydrothermally synthesized neodymium citrate complex with the general formula [Nd(Hcit)(H₂O)₂·H₂O]n. uchile.clacs.orgnih.gov This polymeric compound is isostructural with its gadolinium counterpart. conicet.gov.ar SC-XRD analysis has unequivocally determined its crystal structure. The crystals are identified as belonging to the monoclinic system with the space group P2₁/n. uchile.clconicet.gov.ar
Another isostructural series with the formula [Ln(Hcit)(H₂O)]n (where Ln includes Nd) has also been reported, crystallizing in the monoclinic system with the space group C2/c. uchile.clconicet.gov.ar Additionally, a crystallized this compound hydrate, Nd(cit)·3H₂O, has been identified as monoclinic. researchgate.net
The precise unit cell parameters for the [Nd(Hcit)(H₂O)₂·H₂O]n complex have been meticulously recorded, providing a foundational dataset for its complete structural characterization.
Table 1: Crystallographic Data for [Nd(Hcit)(H₂O)₂·H₂O]n
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | uchile.clconicet.gov.ar |
| Space Group | P2₁/n | uchile.clconicet.gov.ar |
| a (Å) | 7.627(2) | uchile.cl |
| b (Å) | 10.979(2) | uchile.cl |
| c (Å) | 13.700(3) | uchile.cl |
| β (°) | 94.04(3) | uchile.cl |
| V (ų) | 1144.1(5) | uchile.cl |
Analysis of Neodymium(III) Coordination Environment and Geometry
The coordination sphere of the Neodymium(III) ion in the [Nd(Hcit)(H₂O)₂·H₂O]n complex is a key feature revealed by SC-XRD. The central Nd(III) ion is nine-coordinate, existing in an O₉ environment. uchile.clconicet.gov.ar This coordination is achieved through bonding with oxygen atoms from both the citrate ligand and water molecules.
The citrate anion (Hcit³⁻) acts as a multidentate ligand, coordinating to the neodymium ion through six of its seven available donor oxygen atoms. uchile.clconicet.gov.ar Five of these oxygen atoms bind in a simple mode, while one carboxylate oxygen binds in a bridging fashion. uchile.cl The coordination sphere is completed by two aqua molecules (coordinated water). uchile.clconicet.gov.ar This arrangement results in a low-symmetry environment for the Nd(III) ion. uchile.cl The Nd-O bond distances within this coordination polyhedron span a narrow range from 2.435(3) Å to 2.625(2) Å, indicating a relatively uniform, albeit asymmetric, coordination geometry. uchile.clconicet.gov.ar
Elucidation of Hydrogen Bonding Networks and Supramolecular Assembly
Beyond the primary coordination sphere, SC-XRD clarifies how individual this compound units assemble into a larger supramolecular structure. In the [Nd(Hcit)(H₂O)₂·H₂O]n polymer, the structure is described as forming "ladder chains" that extend along the crystallographic a-axis. uchile.clacs.orgnih.gov
These chains are constructed from dinuclear Nd₂O₂ units, which serve as the "steps" of the ladder. uchile.clacs.orgnih.gov The "uprights" of the ladder are formed by the bridging carboxylate (R-COO⁻) groups of the citrate ligands. uchile.clacs.orgnih.gov These ladder-like polymeric chains are further interconnected by a network of hydrogen bonds. uchile.clnih.gov These non-covalent interactions, primarily O-H···O bonds involving the coordinated and crystalline water molecules as well as the hydroxyl group of the citrate, are crucial in stabilizing the three-dimensional crystal packing. nih.govacs.org The formation of such extensive hydrogen-bonded networks is a characteristic feature of citrate-based supramolecular assemblies. acs.orgnih.gov
Powder X-ray Diffraction Analysis
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. For this compound and related materials, it is essential for phase identification and for gaining insights into the material's microstructure.
Phase Identification and Crystalline Structure Characterization
PXRD is routinely used to confirm the identity and purity of synthesized this compound powders. uchile.cl Following hydrothermal synthesis, PXRD patterns are compared against reference patterns or data derived from single-crystal studies to ensure that the desired crystalline phase has been formed without significant impurities. uchile.clresearchgate.net This method is also employed to characterize the products of thermal decomposition; for instance, it can confirm that the final residue after thermogravimetric analysis of this compound is neodymium(III) oxide (Nd₂O₃). uchile.cl
In the broader context of materials synthesized via citrate-based methods, such as the Pechini process or sol-gel auto-combustion, PXRD is the primary tool for identifying the resulting crystalline phases. bohrium.comcapes.gov.br For example, studies on Nd³⁺-doped ferrites prepared by a citrate-mediated route use PXRD to validate the formation of the intended cubic spinel phase and to detect any secondary phases like NdFeO₃. bohrium.com
Microstructural Characterization (e.g., Crystallite Size and Morphology)
PXRD patterns provide more than just phase identification; the width of the diffraction peaks is inversely related to the size of the coherent crystalline domains, known as crystallites. This peak broadening allows for the estimation of average crystallite size and can also provide information on lattice strain.
For various nanoparticles synthesized using citrate-based routes, PXRD is a key tool for microstructural analysis. bohrium.commdpi.com In one study of Nd³⁺-doped copper-nickel ferrites, analysis of the XRD spectra showed that the crystallite size varied between 13.79 nm and 20.99 nm. bohrium.com In another investigation of Nd-substituted strontium hexaferrites, crystallite sizes were calculated from XRD data to be in the range of 31 nm to 36 nm. mdpi.com These analyses often employ methods like the Scherrer equation or more advanced size-strain plot methods. mdpi.com
While PXRD provides data on crystallite size, it is often complemented by microscopy techniques to understand the particle morphology (shape and size) and the state of agglomeration. bohrium.comcsic.esscielo.org.mx
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₆H₅NdO₇ |
| Neodymium(III) ion | Nd³⁺ |
| Citrate anion | C₆H₅O₇³⁻ |
| Water | H₂O |
| Neodymium(III) Oxide | Nd₂O₃ |
| Neodymium Ferrite (B1171679) | NdFeO₃ |
| Copper-Nickel Ferrite (Nd-doped) | Cu₀.₉Ni₀.₁NdₓFe₂-ₓO₄ |
X-ray Absorption Fine Structure (XAFS) Spectroscopy
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique that provides detailed information about the local atomic arrangement and coordination environment around a specific element. covalentmetrology.com It is particularly valuable for studying the structure of complexes in non-crystalline states, such as in solution. lehigh.edu XAFS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on bond distances and coordination numbers of neighboring atoms. lehigh.edu
Determination of Local Coordination Environment and Bond Distances
Studies on aqueous neodymium(III) citrate complexes have utilized XAFS to probe the local coordination environment of the neodymium ion. researchgate.netresearchgate.net In aqueous solutions, neodymium is generally nine-coordinate. acs.org The complexation with citrate can lead to the formation of various species, including NdHL, NdL, NdHL2, and NdL2, where L represents the citrate ligand. researchgate.netresearchgate.net
EXAFS analysis of a neodymium-adsorbed goethite sample at pH 6.0, a system where citrate can influence surface complexation, revealed a coordination number of 9.1 ± 0.8 for oxygen atoms at a distance of 2.47 Å. acs.org In a related study on an aqueous Yb-citrate complex, which can serve as an analogue, the Ytterbium ion was coordinated to 7.7 ± 0.7 oxygen atoms at a distance of 2.30 Å. acs.org The difference in ionic radii between Nd(III) and Yb(III) accounts for the variation in bond lengths. acs.org
In a more complex ternary system involving Nd-HEDTA-citrate, spectroscopic evidence pointed to the formation of a 1:1:1 complex. acs.org The coordination of both HEDTA and a partially protonated citrate ligand to the neodymium ion was identified, highlighting the ability of neodymium to form higher-order complexes with smaller ligands. acs.org
Table 1: EXAFS Fitting Parameters for Neodymium and Ytterbium Complexes
| Sample | Shell | CN | R (Å) | σ² (Ų) |
|---|---|---|---|---|
| Nd-adsorbed goethite (pH 6.0) | Nd-O | 9.1 ± 0.8 | 2.47 | 0.010 |
| Yb-citrate-adsorbed goethite (pH 7.0) | Yb-O | 7.7 ± 0.7 | 2.30 | 0.008 |
| Aqueous Yb-citrate complex | Yb-O | 7.7 ± 0.7 | 2.30 | 0.008 |
Source: Adapted from reference acs.org
CN: Coordination Number; R: Atomic Distance; σ²: Debye-Waller Factor
Analysis of Debye-Waller Factor in Relation to Complexation
The Debye-Waller factor (σ²), a parameter obtained from EXAFS analysis, provides a measure of the static and thermal disorder in the coordination shell of the absorbing atom. tkawaguchi.com An increase in the Debye-Waller factor signifies greater disorder or a wider distribution of bond distances. tkawaguchi.com In the context of this compound complexation, the Debye-Waller factor has been shown to be a sensitive indicator of complex formation. researchgate.netresearchgate.net
A study on the aqueous complexation of Nd(III) with citrate over a pH range of 1.56 to 6.12 demonstrated a clear dependence of the Debye-Waller factor on the degree of complexation. researchgate.netresearchgate.net As the pH increased, promoting the deprotonation of citric acid and subsequent complexation with Nd(III), the Debye-Waller factor for the Nd-O coordination shell also increased. researchgate.net This was interpreted as an indication of the formation of inner-sphere Nd(III)-citrate complexes, where the citrate ligand directly binds to the neodymium ion, leading to a more disordered local environment compared to the hydrated neodymium ion. researchgate.net
The changes in the Debye-Waller factor, along with other spectroscopic data, confirm that the complexation of neodymium with citrate is a significant process that alters the local structure around the neodymium ion. researchgate.net
Electron Microscopy Techniques for Morphological and Nanostructural Analysis
Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials at high resolution. These methods use a beam of accelerated electrons as a source of illumination, offering significantly higher resolving power than light microscopes. nih.gov
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) provides detailed internal structural information of a sample by transmitting electrons through an ultrathin specimen. nih.gov High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the imaging of the crystallographic structure of a material at an atomic scale. numberanalytics.com
While specific TEM and HRTEM studies focusing solely on pure this compound are not extensively detailed in the provided search results, the techniques are widely applied to characterize neodymium-containing nanomaterials synthesized via methods that may involve citrate as a complexing or capping agent. sciety.org For instance, the citrate gel auto-combustion method is used to produce neodymium-doped nanoferrites. sciety.org HRTEM, in such cases, would be crucial for revealing the crystalline lattice of the resulting nanoparticles and identifying any structural defects. datadryad.org The technique can resolve individual atoms and molecules, providing a detailed understanding of the material's structure. numberanalytics.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is used to produce images of a sample's surface by scanning it with a focused beam of electrons. frontiersin.org It provides information about the surface topography and composition. mdpi.com
Similar to TEM, direct SEM analysis of this compound is not prominently featured in the search results. However, SEM is a standard characterization tool for materials prepared using citrate-based synthesis routes. For example, in the synthesis of neodymium-doped nickel ferrites via the citrate gel auto-combustion method, SEM is employed to examine the microstructural characteristics, such as the formation of nanocrystalline grains and their morphology. researchgate.net The images obtained can reveal the size, shape, and aggregation of the particles. researchgate.net
Selected Area Electron Diffraction (SAED)
Selected Area Electron Diffraction (SAED) is a technique available in a TEM that provides crystallographic information about a specific area of the sample. wikipedia.org By analyzing the diffraction pattern of electrons that have passed through the sample, one can determine the crystal structure, lattice parameters, and orientation of the material. wikipedia.org
For this compound complexes that form crystalline solids, SAED would be a powerful tool for structural elucidation. In studies of nanoparticles synthesized using citrate, such as gold nanoparticles, SAED patterns have been used to confirm their polycrystalline nature. datadryad.org Similarly, for neodymium-containing nanomaterials synthesized via citrate-assisted methods, SAED can be used to identify the crystalline phases present. sciety.org The diffraction patterns can distinguish between amorphous and crystalline materials and provide details about the atomic arrangement within the crystalline domains. mdedge.com
Spectroscopic Characterization of Neodymium Citrate Systems
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy in the UV-Visible and near-infrared regions is highly effective for studying neodymium complexes. The spectra are characterized by sharp, narrow absorption bands arising from transitions within the 4f electron shell of the Nd(III) ion.
The f-f electronic transitions of lanthanide ions are formally forbidden by the Laporte selection rule. unive.it However, they become partially allowed through interactions with the ligand field, resulting in weak absorption bands. Certain transitions, known as hypersensitive transitions, exhibit a strong dependence of their intensity and shape on the coordination environment of the metal ion. acs.org For Neodymium(III), the transition from the ground state 4I9/2 to the excited states 4G5/2 and 2G7/2, located around 575-580 nm, is the most prominent hypersensitive transition. researchgate.netresearchgate.net
The intensity of this transition, often quantified by the oscillator strength, is particularly sensitive to changes in the symmetry of the coordination sphere and the nature of the metal-ligand bonds. acs.org Upon complexation with citrate (B86180), the intensity of the hypersensitive band of Nd(III) increases significantly. This intensification is attributed to changes in the local symmetry around the Nd(III) ion and alterations in the covalency of the Nd-O bonds as the citrate ligand displaces water molecules from the primary coordination sphere. Studies have used this hypersensitivity to probe the formation and structure of different neodymium-citrate species in solution. acs.orgresearchgate.net
Table 1: Representative Hypersensitive Transition Data for Nd(III) Systems
| Species | Transition | Wavelength (λmax) | Notes |
|---|---|---|---|
| Nd(III) aquo ion | 4I9/2 → 4G5/2, 2G7/2 | ~575 nm | Baseline for uncomplexed ion in aqueous solution. researchgate.net |
| Nd(III)-Citrate Complex | 4I9/2 → 4G5/2, 2G7/2 | ~575-585 nm | Increased intensity and slight shift upon complexation. acs.orgresearchgate.net |
This table is illustrative. Exact values depend on pH, ionic strength, and ligand-to-metal ratio.
Changes in the ligand coordination environment directly impact the electronic structure of the Nd(III) ion, leading to shifts in the positions of the f-f transition bands. The titration of Nd(III) with citrate results in a noticeable red-shift (a shift to longer wavelengths) of the absorption bands. researchgate.net For instance, the main hypersensitive peak around 575 nm, as well as another sensitive transition near 755 nm (4I9/2 → 4S3/2, 4F7/2), both shift to higher wavelengths as citrate coordination increases. acs.orgresearchgate.net
These spectral shifts are a direct consequence of the nephelauxetic effect, which describes the decrease in electron-electron repulsion among the f-electrons as the covalency of the metal-ligand bond increases. When the highly electronegative oxygen atoms of the citrate's carboxylate and hydroxyl groups coordinate to the Nd(III) ion, they alter the effective nuclear charge experienced by the 4f electrons, causing the absorption bands to shift. libretexts.org The magnitude of the shift can be correlated with the number and type of coordinating groups, providing insight into the structure of the complex species formed. researchgate.net
Table 2: General Spectral Shifts of Nd(III) Absorption Bands with Citrate
| Transition | Approximate Wavelength (Aquo Ion) | Direction of Shift with Citrate |
|---|---|---|
| 4I9/2 → 4G5/2, 2G7/2 | 575 nm | Red-shift researchgate.net |
Spectrophotometric titration is a key method for analyzing the formation of neodymium-citrate complexes in solution. acs.orgresearchgate.net This technique involves systematically varying the concentration of either the metal ion or the ligand while monitoring the absorbance of the solution at one or more wavelengths, typically corresponding to the hypersensitive transitions. acs.org
As citrate is added to a solution of Nd(III), the displacement of water molecules by citrate ligands leads to the formation of various complex species (e.g., Nd(HL)+, NdL, Nd(HL)2-, NdL23-, where L represents the fully deprotonated citrate ligand). researchgate.net Each of these species has a unique molar absorptivity and spectral signature. By analyzing the resulting changes in the absorption spectra, it is possible to identify the number of absorbing species in the system. researchgate.net The presence of isosbestic points—wavelengths where the molar absorptivity of different species is the same—can indicate a simple equilibrium between two species. researchgate.net
Computer-aided analysis of the titration data allows for the determination of the stoichiometry of the complexes formed and the calculation of their formation constants (stability constants). acs.orgresearchgate.nethyperquad.co.uk For example, studies have successfully used this method to identify and quantify the formation of a ternary 1:1:1 Nd-HEDTA-citrate complex in specific systems. acs.orgosti.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides direct information about the molecular vibrations within the citrate ligand upon its coordination to the neodymium ion. This is particularly useful for determining how the ligand binds to the metal center.
The citrate ligand can coordinate to a metal ion through its three carboxylate groups (-COO-) and one hydroxyl group (-OH). The vibrational frequencies of the carboxylate groups are especially sensitive to coordination. spectroscopyonline.com The key vibrations are the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching modes. In the free citrate ion, these bands appear at approximately 1540-1650 cm-1 and 1360-1450 cm-1, respectively. spectroscopyonline.com
The frequency separation between these two bands, Δν = (νas(COO-) - νs(COO-)), is a powerful diagnostic tool for determining the coordination mode of the carboxylate group:
Ionic (Uncoordinated): Δν is similar to that in the sodium salt of the acid.
Monodentate: One oxygen atom binds to the metal. Δν is significantly larger than in the ionic form.
Bidentate Chelating: Both oxygen atoms bind to the same metal ion. Δν is significantly smaller than in the ionic form.
Bidentate Bridging: Each oxygen atom binds to a different metal ion, forming a bridge. Δν is similar to or slightly larger than the ionic form.
By analyzing the shifts in these carboxylate stretching frequencies in the IR and Raman spectra of neodymium citrate, researchers can deduce how the citrate ligand is bound to the Nd(III) ion, providing structural details that complement the findings from electronic spectroscopy. spectroscopyonline.comusda.gov
Table 3: Typical Carboxylate Stretching Frequencies and Their Interpretation
| Vibrational Mode | General Frequency Range (cm⁻¹) | Interpretation |
|---|---|---|
| Asymmetric Stretch (νas(COO-)) | 1540-1650 | The higher frequency carboxylate stretch, sensitive to coordination. spectroscopyonline.com |
| Symmetric Stretch (νs(COO-)) | 1360-1450 | The lower frequency carboxylate stretch, sensitive to coordination. spectroscopyonline.com |
Vibrational spectroscopy is also instrumental in characterizing the adsorption of citrate onto surfaces, such as nanoparticles. Citrate is commonly used as a capping or stabilizing agent in the synthesis of nanoparticles, where it forms a coating on the particle surface. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful technique for this purpose. researchgate.netnsf.gov
SERS utilizes the enhanced electromagnetic field at the surface of plasmonic nanostructures (like silver or gold) to dramatically amplify the Raman signal of adsorbed molecules. nsf.gov When citrate-capped nanoparticles are analyzed, the SERS spectrum reveals detailed information about the orientation and binding of the citrate molecules on the surface. For instance, the enhancement of specific vibrational modes can indicate which part of the molecule is closest to the surface. Analysis of the carboxylate stretching bands can confirm that adsorption occurs via these groups and can distinguish between different surface binding geometries. nsf.govresearchgate.net In situ Raman monitoring can even track the transformation and displacement of the citrate layer on a surface in real-time. nsf.gov
Table 4: List of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| Nd(III) | Neodymium(III) ion |
| HEDTA | N-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the local chemical environment of atoms within a molecule. In the context of this compound, Carbon-13 NMR is particularly useful for understanding the coordination of the citrate ligand to the paramagnetic Nd(III) ion.
Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the bonding structure of the citrate ligand when complexed with neodymium. The paramagnetic nature of the Nd(III) ion influences the ¹³C chemical shifts of the citrate molecule upon coordination, offering insights into which functional groups of the citrate are involved in the bonding.
In solid lanthanide citrate complexes, such as those involving lanthanum and cerium, both solid-state and solution ¹³C NMR have been employed to characterize the coordination environment. rsc.org For lanthanum citrate complexes, downfield shifts in the ¹³C NMR spectra are observed, confirming the coordination of the citrate ligand. rsc.org In studies of other lanthanide complexes, ¹³C NMR spectra reveal shifts in the signal positions relative to the uncoordinated ligand, providing clear evidence of complex formation. mdpi.com The analysis of these shifts helps in understanding the structural changes in the citrate molecule upon binding to the lanthanide ion.
For citrate molecules adsorbed in silica (B1680970) pores, solid-state ¹³C CP/MAS NMR has identified signals at approximately 177-185 ppm, 75 ppm, and 42-46 ppm, corresponding to the carboxyl and carbon backbone of the citrate. researchgate.net While specific data for this compound is not extensively detailed in the provided search results, the principles from analogous lanthanide-citrate systems are directly applicable. The interaction with the paramagnetic Nd(III) center is expected to cause significant shifts and broadening of the ¹³C signals of the carboxyl and hydroxyl-bearing carbons of the citrate ligand, indicating their direct involvement in the coordination sphere.
| Carbon Atom | Typical Chemical Shift Range (ppm) in Adsorbed Citrate researchgate.net | General Observations in Lanthanide Complexes rsc.orgmdpi.com |
|---|---|---|
| Carboxyl (C=O) | 177-185 | Shifts observed upon coordination, indicating ligand binding. Paramagnetic nature of Nd(III) would likely cause significant shifts and broadening. |
| Quaternary Carbon (C-OH) | 75 | |
| Methylene (CH₂) | 42-46 |
Calorimetric Techniques
Calorimetry provides a direct measure of the heat changes associated with chemical reactions, offering fundamental thermodynamic data on complex formation.
Microcalorimetry is a highly sensitive technique used to directly measure the enthalpy of complexation (ΔH) for this compound systems. researchgate.net This method involves titrating a solution of neodymium(III) with a citrate solution and measuring the minute heat changes that occur upon complex formation.
Studies on the aqueous complexation of Nd(III) with citrate have shown that the formation of various species, including NdHL, NdL, NdHL₂, and NdL₂, can be identified. researchgate.net Microcalorimetric measurements have revealed that the enthalpy term for the formation of these complexes is significantly smaller than the entropy term, indicating that the complexation is predominantly entropy-driven. researchgate.netacs.org For instance, in a study of Nd(III)-citrate complexation at 25 °C and an ionic strength of 1.0 M NaClO₄, the thermograms from calorimetric titrations provided direct evidence of the heat evolved during the reaction. researchgate.net
The thermodynamic parameters for the complexation of Nd(III) with other ligands, such as nitrate (B79036) and lactate (B86563), have also been determined using microcalorimetry, providing a basis for comparison. nih.govescholarship.org For example, the enthalpy of complexation for NdNO₃²⁺ was found to be small and positive (1.5 ± 0.2 kJ·mol⁻¹), while the complexation with lactate is exothermic. nih.govescholarship.org These comparative data highlight the unique thermodynamic signature of the neodymium-citrate interaction.
| System | Technique | Key Finding | Reference |
|---|---|---|---|
| Nd(III)-Citrate | Microcalorimetry | Complexation is predominantly entropy-driven; enthalpy contribution is minor. researchgate.net | researchgate.net |
| Nd(III)-Nitrate | Microcalorimetry | ΔH = 1.5 ± 0.2 kJ·mol⁻¹ at 25°C. | nih.gov |
| Nd(III)-Lactate | Microcalorimetry | Complexation is exothermic. | escholarship.org |
Specialized Laser Spectroscopic Studies
Specialized laser-based spectroscopic techniques offer high sensitivity and selectivity for studying the speciation and coordination chemistry of this compound, even at low concentrations.
Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a powerful tool for investigating the complexation of fluorescent lanthanide ions. While neodymium(III) itself is not strongly fluorescent in the visible region, TRLFS studies are often performed on fluorescent analogues like Cm(III) and Eu(III) to gain insights into the behavior of trivalent lanthanides and actinides with citrate. iupac.orgosti.gov The principles derived from these studies can be extended to understand neodymium complexation.
TRLFS allows for the determination of the number of water molecules in the first coordination sphere of the metal ion, providing information on whether the citrate ligand binds in an inner-sphere or outer-sphere manner. researchgate.netresearchgate.net The technique has been used to study the formation of various metal-ligand complexes and to determine their stability constants. researchgate.net For example, TRLFS has been applied to study the complexation of Cm(III) and Eu(III) with various ligands, identifying the formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes and determining their stability constants. researchgate.netrsc.org
Laser-Induced Photoacoustic Spectroscopy (LPAS) is a highly sensitive method for measuring the absorption spectra of species in solution, with detection limits often orders of magnitude lower than conventional UV-Vis spectroscopy. hzdr.dehzdr.de This technique is particularly valuable for studying systems with low concentrations of the absorbing species, such as neodymium complexes.
LPAS works by detecting the acoustic waves generated from the non-radiative relaxation of a molecule after it has been excited by a pulsed laser. nih.gov The intensity of the photoacoustic signal is directly proportional to the concentration of the absorbing species. This method has been successfully applied to determine the formation constants of neodymium(III) acetate (B1210297) complexes at elevated temperatures. iaea.org In the context of this compound, LPAS could be utilized to measure the concentration of different Nd(III)-citrate species in equilibrium, thereby allowing for the calculation of their stability constants. The technique's high sensitivity, with a reported detection limit for Nd(III) as low as 5.0 x 10⁻⁶ M, makes it ideal for speciation studies under various conditions. koreascience.kr
Solution Chemistry and Equilibrium Studies of Neodymium Citrate
Potentiometric Titration for Comprehensive Speciation Modeling
Potentiometric titration is a key technique used to investigate the formation of different neodymium-citrate complexes in solution. researchgate.netresearchgate.net By monitoring the pH of a solution containing neodymium and citric acid as a titrant (like sodium hydroxide) is added, researchers can deduce the stoichiometry and stability of the various complex species that form. researchgate.netolisystems.com
The experimental setup for potentiometric titrations of the neodymium-citrate system typically involves preparing solutions with known concentrations of neodymium salts (e.g., Nd(ClO₄)₃ or Nd(NO₃)₃) and citric acid. nih.govolisystems.com These solutions are then titrated with a standardized strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), at a constant temperature and ionic strength. olisystems.compsu.edu The ionic strength is often maintained using a background electrolyte like sodium perchlorate (B79767) (NaClO₄) or sodium chloride (NaCl). researchgate.netacs.org
For instance, studies have employed spectrophotometric titrations alongside potentiometric methods to further refine the speciation model, especially in more complex systems containing other ligands like HEDTA (N-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid). nih.govacs.org In such cases, titrations are conducted by varying the concentrations of citrate (B86180) or HEDTA at a constant pH, or by adding a base to a solution containing all components. acs.org The resulting data is then fitted to determine the formation constants of the various species present. acs.org
Table 1: Experimental Conditions for Titrations of Neodymium-Citrate Systems
| Parameter | Description | Example Values | Source(s) |
|---|---|---|---|
| Neodymium Salt | The source of neodymium ions in the solution. | Nd(ClO₄)₃, Nd(NO₃)₃ | olisystems.com, nih.gov |
| Titrant | A strong base used to change the pH of the solution. | NaOH, LiOH | acs.org, olisystems.com |
| Ionic Strength Medium | An inert salt used to maintain a constant ionic strength. | NaClO₄, NaCl, NaNO₃ | researchgate.net, acs.org, acs.org |
| Temperature | The temperature at which the experiment is conducted. | 25 °C | olisystems.com, researchgate.net |
| Data Fitting Software | Computer programs used to analyze titration data. | Hyperquad, SUPERQUAD | researchgate.net, psu.edu |
The analysis of titration curves provides direct insight into the speciation of the neodymium-citrate system. olisystems.com The shape of the titration curve, particularly the inflection points, indicates the pH ranges where different complexation and deprotonation reactions occur. psu.edu For example, a titration of a solution containing Nd(ClO₄)₃ and citric acid with LiOH shows characteristic patterns that change with varying initial concentrations of Nd³⁺. researchgate.netolisystems.com These patterns are a direct reflection of the changing speciation as the pH is altered. researchgate.net
From the fitted titration data, species distribution diagrams can be generated. olisystems.compsu.edu These diagrams illustrate the percentage of each neodymium-containing species as a function of pH. For the neodymium-citrate system, such diagrams reveal the dominant species at different pH values. olisystems.com For instance, at low pH (around 2-3), the protonated complex NdHCit⁺ may be the dominant species. olisystems.com As the pH increases, other complexes like NdCit⁰, NdHCit₂²⁻, and NdCit₂³⁻ become more prevalent. olisystems.com At even higher pH values (above 9), a hydroxy-citrate complex, Nd(OH)Cit⁻, can form. olisystems.com In systems also containing HEDTA, the distribution diagrams show the formation of ternary complexes like Nd(HEDTA)(Hcit)²⁻ at specific pH ranges. acs.org
Table 2: Predominant Neodymium-Citrate Species at Different pH Ranges
| pH Range | Dominant Species | Source(s) |
|---|---|---|
| ~2 - 3 | NdHCit⁺ | olisystems.com |
| ~2 - 4 | NdCit⁰ (minor species) | olisystems.com |
| ~3 - 6 | NdHCit₂²⁻ | olisystems.com |
| ~6 - 9 | NdCit₂³⁻ | olisystems.com |
| > 9 | Nd(OH)Cit⁻ | olisystems.com |
Equilibrium Partitioning and Distribution Ratio Experiments
Equilibrium partitioning, also known as solvent extraction, is a powerful technique used to study the stoichiometry and protonation state of neodymium citrate complexes. acs.org This method involves distributing neodymium between an aqueous phase and an immiscible organic phase. acs.orgdtic.mil
In these experiments, the distribution of neodymium between the two phases is measured as a function of the concentration of a specific component, such as citrate or a hydrogen ion (H⁺). acs.org By plotting the logarithm of the neodymium distribution ratio against the logarithm of the component's concentration, a straight line is often obtained. The slope of this line can reveal the stoichiometric coefficient of that component in the complex. acs.org
For example, in the study of a ternary neodymium-HEDTA-citrate system, the concentration of either HEDTA or citrate was systematically varied. acs.org The resulting slope analysis of the log-log plots of the neodymium distribution ratio versus the ligand concentration helped to identify a 1:1:1 Nd:HEDTA:citrate complex. acs.org
Furthermore, these experiments are crucial for determining the protonation state of the citrate ligand within the complex. acs.org By varying the pH of the aqueous phase and observing the effect on the neodymium distribution, researchers can deduce the number of protons associated with the citrate molecule in the complex. nih.govacs.org For the ternary Nd-HEDTA-citrate complex, this method confirmed that the citrate ligand was partially protonated, leading to the identification of the Nd(HEDTA)(Hcit)²⁻ species. acs.org The stability of this complex was found to be independent of pH only when the citrate was considered to be singly protonated (Hcit²⁻). acs.org
Table 3: Results from Slope Analysis for Stoichiometric Determination
| Varied Component | Metal | Slope | Intercept | Deduced Stoichiometry | Source(s) |
|---|---|---|---|---|---|
| HEDTA | Nd | -0.86 | -0.54 | 1:1 (Nd:HEDTA) | acs.org |
| Citrate | Nd | -0.90 | -1.63 | 1:1 (Nd:Citrate) | acs.org |
Thermodynamic Modeling of Aqueous Speciation
Thermodynamic modeling is essential for predicting the behavior of this compound in aqueous solutions under various conditions. ameslab.govacs.org This involves developing and validating comprehensive speciation models that can accurately describe the complex equilibria. olisystems.comameslab.gov
Comprehensive thermodynamic models, such as the Mixed-Solvent Electrolyte (MSE) model, have been developed to describe the phase equilibria and speciation of rare earth elements, including neodymium, with organic ligands like citrate. olisystems.comameslab.gov These models integrate standard-state thermochemical properties of aqueous species and solids with an ion-interaction formulation to calculate the excess Gibbs energy. researchgate.net The MSE model, for instance, has been shown to accurately reproduce experimental data, including titration curves and solubility data, for the neodymium-citrate system. olisystems.com
The development of these models involves selecting a self-consistent set of complex species and determining their formation constants by fitting a wide range of experimental data. olisystems.com For this compound, the MSE model includes five key complexes: NdHCit⁺, NdCit⁰, Nd(OH)Cit⁻, NdHCit₂²⁻, and NdCit₂³⁻. olisystems.com
Geochemical modeling software like PHREEQC is also widely used to perform speciation calculations for this compound systems. acs.orgnih.govuu.nl PHREEQC uses a database of thermodynamic data, including stability constants for various complexes, to calculate the equilibrium distribution of species in an aqueous solution. nih.govusgs.gov Researchers have used PHREEQC to model the dissolution of rare earth element-bearing minerals in the presence of citrate and to predict the dominant aqueous complexes under different conditions. acs.org To ensure accuracy, the stability constants used in these models are often corrected for ionic strength. nih.gov
The validation of these models is achieved by comparing the model predictions with experimental results. For example, the MSE model's calculated titration curves for the Nd(ClO₄)₃–citric acid–LiOH system show excellent agreement with experimental data. olisystems.com Similarly, PHREEQC modeling has been successfully used to explain the fractionation of rare earth elements during precipitation experiments. researchgate.net
Table 4: Neodymium-Citrate Complexes Included in Speciation Models
| Complex | MSE Model | PHREEQC (Commonly Used) | Source(s) |
|---|---|---|---|
| NdHCit⁺ | Yes | Yes | olisystems.com, nih.gov |
| NdCit⁰ | Yes | Yes | olisystems.com, nih.gov |
| Nd(OH)Cit⁻ | Yes | No | olisystems.com |
| NdHCit₂²⁻ | Yes | No | olisystems.com |
| NdCit₂³⁻ | Yes | Yes | olisystems.com, nih.gov |
| Nd(C₆H₅O₇)(C₆H₆O₇)²⁻ | No | Yes | nih.gov |
Advanced Ionic Strength Correction Methodologies (e.g., Davies Equation)
In the study of this compound complexation, the concentrations of charged species in solution create an electric field that affects the activity of the ions, a phenomenon quantified by the ionic strength. The stability constants of complexes, which are crucial for understanding chemical equilibria, are dependent on this ionic strength. To compare data across different experimental conditions or to determine thermodynamically rigorous constants at infinite dilution (zero ionic strength), correction methodologies are essential.
The Davies equation is a widely used empirical extension of the Debye–Hückel theory that allows for the calculation of activity coefficients in electrolyte solutions at concentrations higher than those for which the Debye-Hückel equation is accurate. wikipedia.org It provides a way to correct conditional stability constants, measured at a specific ionic strength, to a standard state of zero ionic strength. geochemsoc.org The final form of the equation, published in 1938, relates the mean molal activity coefficient (f±) of an electrolyte to the ionic strength (I) of the solution. wikipedia.org
The equation is given as:
f ±
= 0.5
z 1
z 2
I
1 +
I
Where z₁ and z₂ are the charges of the ions.
At very low concentrations, the 0.30 * I term becomes negligible, and the Davies equation simplifies to the Debye-Hückel equation. wikipedia.org However, for more concentrated solutions, its inclusion allows for more accurate corrections. Researchers have employed the Davies equation to correct stability constants for rare-earth element complexes, including those with acetate (B1210297), to infinite dilution. geochemsoc.org This allows for the standardization of thermodynamic data, which is critical for accurately modeling the geochemical behavior of elements like neodymium. geochemsoc.orgnih.gov
Kinetic Aspects of this compound Complex Formation and Dissociation
The rates at which this compound complexes form and break apart are fundamental to understanding the dynamics of systems where this compound is present. Kinetic studies provide insight into reaction mechanisms and the time scales over which equilibrium is reached.
Research into the kinetics of the formation of a blue-colored this compound complex has been noted. researchgate.net In related systems, such as the actinide lanthanide separation (ALSEP) process, the kinetics of complexation are a critical factor. For instance, the aminopolycarboxylate N-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA) is utilized partly because it demonstrates faster extraction kinetics than other similar ligands. acs.orgosti.gov
Studies of aminopolycarboxylate complexes suggest that the most rapid pathway for the dissociation of the complex involves the protonation of the ligand. acs.org This insight is relevant to this compound, as citrate is known to form protonated complexes with trivalent f-element cations. acs.org The rate of dissociation, therefore, is likely to be highly dependent on the pH of the solution. The formation of various protonated and non-protonated species, such as Nd(Hcit) and NdCit, has been confirmed in the pH range of 2–5. chalmers.semdpi.com
Nucleation and Solubility Behavior in Citrate Solutions
The solubility and nucleation of this compound are critical parameters that dictate its precipitation from and persistence in aqueous solutions. Citrate as a ligand significantly enhances the solubility of Neodymium(III) in certain conditions. researchgate.net
Solubility
The solubility of this compound complexes is strongly influenced by pH. Studies show that neodymium citrates are generally soluble in aqueous solutions within a pH range of approximately 2 to 5. chalmers.semdpi.com However, at a pH of around 5.3, precipitation of rare-earth citrates has been observed, indicating a decrease in solubility. chalmers.se The presence of citrate can prevent the hydrolysis and precipitation of neodymium at pH levels where it would otherwise occur, leading instead to the formation of a 1:1 this compound gel. researchgate.net In solutions with high ionic strength, such as those containing significant concentrations of NaCl, the solubility of neodymium complexes can be further increased. osti.govmdpi.com
This compound Species Distribution
| pH Range | Dominant Species |
| ~2 - 3 | NdHCit⁺ |
| ~2 - 4 | NdCit⁰ (minor species) |
| ~6 - 9 | NdCit₂³⁻ |
| > ~9 | Nd(OH)Cit⁻ |
| This table is based on modeling data for a specific set of concentrations and illustrates general trends. olisystems.com |
Nucleation
Nucleation is the initial step in the formation of a solid phase from a solution and occurs when a solution becomes supersaturated with respect to a particular compound. mcgill.ca For this compound, this process involves the aggregation of neodymium and citrate ions to form stable nuclei that can then grow into larger crystals. mcgill.ca
The nucleation process in citrate solutions is complex. Research suggests that in addition to solution viscosity, the tendency for hydrogen bonding in the system is a significant factor influencing the rate of nucleation. researchgate.net In some systems, organic compounds like citrate have been shown to affect the crystallization mechanism by stabilizing amorphous precursor phases or by being incorporated into the crystal structure. wordpress.com The formation of a this compound gel is a form of precipitation where the inclusion of citric acid allows the neodymium to coordinate with citrate groups rather than hydrolyzing. researchgate.net
Advanced Analytical Methodologies in Neodymium Citrate Research
Electrospray Ionization Mass Spectrometry (ESI-MS) for Chemical Speciation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft ionization" technique that allows for the transfer of intact, non-volatile, and thermally labile complexes from solution into the gas phase for mass analysis. researchgate.netfrontiersin.org This capability is particularly valuable for studying metal-ligand systems like neodymium citrate (B86180), as it provides direct insight into the stoichiometry and structure of the complexes as they exist in solution. researchgate.netresearchgate.net The technique gently desolvates weak metal-ligand complexes, enabling the collection of information on their structure, energetics, and fragmentation pathways. researchgate.net
ESI-MS enables the direct observation and identification of various neodymium-citrate species present in an aqueous solution. By analyzing the mass-to-charge ratio (m/z) of the ions generated from a sample solution, researchers can confirm the formation of specific metal-ligand complexes. Studies on chemically similar f-elements, such as Europium(III), have successfully used ESI-MS to identify complexation with citrate. uni-hannover.deuni-hannover.de In such studies, root extracts of plants grown in a europium-containing medium showed the presence of europium citrate, primarily in a 1:1 stoichiometry. uni-hannover.deuni-hannover.de
Similarly, research on other trivalent lanthanides like Lanthanum (La) and Neodymium (Nd) with the chelating agent EDTA has demonstrated the utility of ESI-MS in identifying the predominant [Ln(EDTA)]- species in solution. researchgate.net The soft ionization process preserves these complexes for detection. Although ESI-MS is a powerful qualitative tool, it is noted that instrumental parameters can alter the relative intensities of species, and careful experimental design is necessary to ensure the detected gas-phase species accurately reflect the solution-phase equilibrium. researchgate.netresearchgate.net
Interactive Table: Representative Metal-Ligand Species Identified by ESI-MS in Related Systems. (Note: This table is based on findings for the chemically similar Europium(III)-citrate system as a proxy for Neodymium citrate.)
| Identified Species | Stoichiometry (Metal:Ligand) | Observed in Sample Type | Reference |
|---|---|---|---|
| Europium Malate | 1:1 | Plant Root Extract | uni-hannover.deuni-hannover.de |
| Europium Citrate | 1:1 | Plant Root Extract | uni-hannover.deuni-hannover.de |
| Europium Malate-Citrate | 1:1:1 (Eu:Malate:Citrate) | Plant Root Extract | uni-hannover.deuni-hannover.de |
| Europium Aspartate | 1:1 | Plant Root Extract | uni-hannover.deuni-hannover.de |
Beyond identification, tandem mass spectrometry (MS/MS) coupled with ESI allows for the detailed investigation of the stability and fragmentation pathways of this compound complexes. researchgate.net In a typical MS/MS experiment, a specific complex ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This process provides structural information and insight into the relative strengths of the bonds within the complex. researchgate.net
For instance, studies on Fe(III)-citrate complexes have utilized tandem MS to determine their structure and fragmentation patterns. rsc.org The fragmentation of lactam rings in ESI-MS has also been shown to follow distinct pathways depending on the molecule's structure. nih.gov This type of analysis, when applied to this compound, can reveal how the complex breaks apart, indicating whether the citrate ligand dissociates entirely or fragments in a stepwise manner. Such fragmentation data is crucial for building a comprehensive picture of the complex's coordination chemistry and stability in the gas phase, which can be correlated with its solution-phase behavior. researchgate.netresearchgate.net
Chromatographic Techniques for Separation and Analysis
Chromatography encompasses a range of techniques essential for separating components from a mixture and for quantitative analysis. In the context of this compound research, chromatographic methods are indispensable for isolating neodymium from other rare earth elements and for quantifying the citrate ligand.
The chemical similarity of rare earth elements (REEs) makes their separation a significant challenge. Ion exchange (IX) chromatography is a highly successful and universally adopted process for this purpose. ias.ac.in The method exploits subtle differences in the ionic radii and, consequently, the stability constants of the complexes formed by different REEs. ias.ac.inmdpi.com
In this process, a mixture of REEs is loaded onto an ion exchange resin column. By eluting the column with a solution containing a complexing agent (eluent), the REEs are selectively released from the resin at different rates, leading to their separation. mdpi.com Anion exchange studies have been optimized for the separation of neodymium from cerium and samarium. scientific.net One successful method used a Dowex 1-X4 resin with a mobile phase of nitric acid and methanol. scientific.net By carefully controlling the eluent concentration and the amount of resin, high recovery rates for both neodymium and samarium were achieved, while cerium was retained on the column. scientific.net Cation exchange chromatography has also been used on a pilot-plant scale to separate neodymium-rich concentrates from other rare earths. ias.ac.in
Interactive Table: Optimized Conditions for Neodymium Separation by Anion Exchange Chromatography.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Resin | Dowex 1-X4 (100–200 mesh) | scientific.net |
| Resin Mass | 1.25 grams | scientific.net |
| Eluent | 0.3M HNO₃ : Methanol (1:9 v/v) | scientific.net |
| Neodymium (Nd) Recovery | 95.59% | scientific.net |
| Samarium (Sm) Recovery | 97.16% | scientific.net |
| Cerium (Ce) Behavior | Retained in the column | scientific.net |
The accurate quantification of the citrate ligand is essential for controlling the stoichiometry and properties of this compound complexes. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are widely used for the determination of citrate in aqueous solutions. scirp.orgmdpi.com Various HPLC methods have been developed that are simple, accurate, and reproducible. scirp.orggoogle.com
These methods typically involve separating citrate from other components on a specialized column followed by detection, often using an ultraviolet (UV) detector. google.comresearchgate.net For instance, one HPLC method uses an octadecylsilane (B103800) chemically bonded silica (B1680970) filler and a mobile phase of potassium dihydrogen phosphate (B84403) and methanol, with the pH adjusted by phosphoric acid. google.com Detection is performed at a wavelength of 210 nm. google.comresearchgate.net Such methods are validated for linearity, precision, and accuracy to ensure reliable quantification. scirp.orgmdpi.com
Interactive Table: Example of HPLC Conditions for Quantitative Analysis of Citrate.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | google.com |
| Column Filler | Octadecylsilane chemically bonded silica | google.com |
| Mobile Phase | 0.05 mol/L Potassium Dihydrogen Phosphate-Methanol (93.5-96.5 : 6.5-3.5 v/v) | google.com |
| pH | 2.5 ± 0.1 (adjusted with Phosphoric Acid) | google.com |
| Flow Rate | 0.5 - 1.0 mL/min | google.com |
| Column Temperature | 25 ± 2 °C | google.com |
| Detection Wavelength | 210 nm | google.com |
Applications of Neodymium Citrate in Advanced Materials and Separation Sciences
Separation and Recovery of Rare Earth Elements
The chemical similarities among rare earth elements (REEs) pose a significant challenge to their separation. Neodymium citrate (B86180) is instrumental in several hydrometallurgical processes designed to isolate and purify these valuable elements.
In the management of used nuclear fuel, separating trivalent minor actinides (An(III)), such as americium and curium, from lanthanide (Ln(III)) fission products is a critical step for reducing the long-term radiotoxicity of nuclear waste. nih.govnih.gov The Actinide Lanthanide Separation (ALSEP) process is a modern solvent extraction method developed for this purpose. nih.govnih.govacs.org This process utilizes a citrate-buffered aqueous solution in conjunction with a complexing agent to selectively strip actinides from an organic phase, leaving the lanthanides behind. nih.govpnnl.gov
Neodymium is often used as a non-radioactive analogue for americium in these studies due to their similar ionic radii. nih.govacs.org The ALSEP system involves an organic solvent containing extractants like N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (T2EHDGA) and 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]). pnnl.govfao.org The aqueous phase contains a polyaminocarboxylic acid, such as N-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA), and a citric acid buffer to control the pH between 3 and 4.5. nih.govfao.org
Research has revealed that in this system, citrate is not merely a pH buffer but also an active complexing agent. nih.govacs.org A previously uncharacterized ternary complex, identified as a 1:1:1 species of neodymium, HEDTA, and a partially protonated citrate ligand (Nd(HEDTA)(Hcit)²⁻), has been shown to form. nih.govacs.org Understanding the formation and stability of this neodymium-HEDTA-citrate complex is crucial for optimizing the separation efficiency of the ALSEP process. nih.govnih.gov
Table 1: Key Components of the ALSEP Process for Actinide/Lanthanide Separation
| Component | Role | Example Compounds |
|---|---|---|
| Organic Phase Extractants | Co-extract actinides and lanthanides from nitric acid solution | N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (T2EHDGA), 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) |
| Aqueous Phase Stripping Agent | Selectively complexes with actinides for transfer to the aqueous phase | N-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA) |
Solvent extraction is a primary technique for separating rare earth elements. In these systems, a citrate buffer in the aqueous phase plays a dual role: it maintains a stable pH and it acts as a complexing agent, influencing the distribution of metal ions between the aqueous and organic phases. nih.govpnnl.gov The ALSEP process is a prime example where a citrate-buffered solution at a pH of 2.5 to 4 facilitates the selective transfer of actinides over lanthanides. pnnl.gov
In the context of recycling NdFeB magnets, after leaching REEs with agents like citric or acetic acid, solvent extraction is employed for purification. mdpi.com For instance, di-(2-ethylhexyl) phosphoric acid (D2EHPA) has been used as an extractant. mdpi.com Experiments on leachates from citric acid showed a high affinity of D2EHPA for neodymium over iron, with separation factors (Nd/Fe) reaching up to 129 ± 55, demonstrating the promise of these systems. mdpi.com
The increasing demand for powerful permanent magnets in technologies like electric vehicles and wind turbines has made the recycling of neodymium-iron-boron (NdFeB) magnets a critical aspect of a sustainable supply chain. stanfordmaterials.comstanfordmagnets.com Citric acid, a mild organic acid, is an effective and more environmentally benign alternative to strong mineral acids for leaching neodymium and other REEs from magnet waste. mdpi.comdoaj.org
Studies have investigated the efficiency of citric acid in recovering Nd, Praseodymium (Pr), and Dysprosium (Dy) from NdFeB magnet powders. mdpi.com Research has shown that leaching with 1 mol/L citric acid for 24 hours can achieve nearly 100% recovery of REEs. mdpi.comdoaj.org Another study achieved a leaching efficiency of 69% for Nd after 60 minutes of leaching with 0.5 M citric acid, following a pretreatment step. researchgate.net The formation of stable neodymium citrate complexes in the aqueous solution facilitates the dissolution of the metal from the solid magnet waste. researchgate.net
Table 2: Leaching Efficiency of Neodymium from NdFeB Magnet Waste Using Citric Acid
| Citric Acid Concentration | Leaching Time | Neodymium Leaching Efficiency | Source |
|---|---|---|---|
| 1 mol/L | 24 hours | ~100% | mdpi.com |
| 0.5 M | 60 minutes | 69% | researchgate.net |
Ion exchange chromatography is a highly effective method for separating individual lanthanides, which is notoriously difficult due to their similar chemical properties and ionic radii. quora.com In this technique, a solution containing a mixture of lanthanide ions is passed through a column packed with a cation exchange resin. vedantu.com The separation is significantly enhanced by using a complexing agent, such as an ammonium (B1175870) citrate-citric acid buffer, as the eluent. vedantu.comstackexchange.com
The citrate ions form complexes with the lanthanide ions in the solution. vedantu.com The stability of these metal-citrate complexes varies across the lanthanide series. Heavier and smaller lanthanide ions form stronger complexes with citrate. stackexchange.com This differential complex stability alters the equilibrium between the ions bound to the resin and the ions in the mobile phase. Ions that form stronger complexes are eluted from the column more quickly, enabling a precise separation. lcms.cz
Precursors for Neodymium-Containing Functional Materials Synthesis
This compound also serves as a valuable precursor material for the bottom-up synthesis of advanced functional materials, particularly nanostructured neodymium oxide.
Neodymium oxide (Nd₂O₃) nanoparticles are utilized in diverse applications, including high-performance catalysts, luminescence devices, and magnets. bendola.com The properties of these nanoparticles are highly dependent on their size, morphology, and crystal structure. researchgate.net Using this compound as a precursor in various synthesis routes offers a method to control these characteristics.
A citrate-modified internal gelation route has been applied to synthesize neodymium oxide microspheres. researchgate.net In this process, the inclusion of citric acid allows neodymium to coordinate with the citrate groups, preventing premature hydrolysis and precipitation, which enables the formation of uniform microspheres. researchgate.net Thermal decomposition or calcination of the this compound precursor at controlled temperatures can then yield phase-pure Nd₂O₃ nanoparticles. researchgate.net The organic citrate component is burned off, leaving behind the desired metal oxide. This method provides a pathway to synthesize nanoparticles with specific sizes, such as those under 20 nm. researchgate.net
Formation of Doped Ferrites and Other Advanced Ceramic Materials
This compound plays a crucial role as a precursor in the synthesis of neodymium-doped ferrites and other advanced ceramic materials. The citrate-based synthesis routes, such as the citrate gel auto-combustion and sol-gel methods, are widely employed due to their ability to produce homogenous, fine, and reactive ceramic powders. researchgate.net These methods offer excellent control over the stoichiometry, particle size, and morphology of the final material.
In the synthesis of neodymium-doped nickel ferrites (NiNdxFe2−xO4), this compound is used in the citrate gel auto-combustion method. researchgate.net This process involves the mixing of metal nitrates with citric acid to form a gel, which is then ignited to produce the ferrite (B1171679) nanoparticles. The addition of Nd³⁺ ions has a significant effect on the cation distribution and the structural and dielectric properties of the nickel ferrite. researchgate.net Similarly, the sol-gel auto-combustion technique has been utilized to synthesize neodymium-doped nickel-zinc (B8489154) ferrites (Ni₀.₆Zn₀.₄Al₀.₅Fe₁.₅−xNdxO₄) and copper ferrites (CuFe₂₋ₓNdₓO₄). rsc.orgresearchgate.net In these processes, this compound is formed in-situ and facilitates the formation of a homogenous precursor, which upon combustion, yields the desired doped ferrite nanoparticles. The substitution of iron ions with the larger neodymium ions in the ferrite lattice can lead to improved magnetic and electrical properties, making these materials suitable for high-frequency applications. rsc.org
The citrate technique is not limited to ferrites and has been used to produce a variety of other advanced ceramic powders, such as zirconia-based solid electrolytes (ZrO₂:MgO, ZrO₂:La₂O₃) and thoria-based materials (ThO₂:Y₂O₃). researchgate.net While not specifically focusing on this compound, these examples highlight the versatility of the citrate precursor method in creating complex oxide ceramics. The process involves the formation of a polymeric resin by mixing metal precursors with citric acid and a polymer like polyethylene (B3416737) glycol, which is then calcined to obtain the ceramic powder. researchgate.net This method has also been applied to prepare neodymium zirconate (Nd₂Zr₂O₇), a material with applications in transparent ceramics and catalysis, and neodymium disilicate (Nd₂Si₂O₇) pigments. researchgate.netresearchgate.net
Environmental Geochemistry and Biogeochemistry of Rare Earth Elements
Role of Citrate in REE Mobility and Mass Transfer in Natural Aqueous Systems
Citrate is a ubiquitous organic ligand in natural aqueous systems, originating from microbial activity and root exudates, and it plays a significant role in the mobility and mass transfer of rare earth elements (REEs), including neodymium. nih.gov The presence of citrate can remarkably enhance the dissolution of REE-bearing minerals, such as carbonates and phosphates, by forming stable aqueous complexes with the REE ions. nih.gov This complexation prevents the precipitation or adsorption of REEs, thereby increasing their concentration and transport in surface and groundwaters.
The interaction between REEs and citrate involves the formation of various complex species. Thermodynamic modeling indicates the dominance of REE–ligand complexes in solutions containing citrate, suggesting that ligand-promoted dissolution is the primary mechanism for enhanced REE mobility. nih.gov The stability of these complexes is a key factor controlling the extent of REE mobilization. Studies have shown that citrate buffers can extract significantly greater amounts of REEs from geological materials compared to ion-exchange lixiviants alone. osti.gov This enhanced extraction is attributed to the strong complexation of REEs with the citrate anion in solution. osti.gov
The formation of REE-citrate complexes also influences the fractionation of REEs, often leading to an enrichment of heavy rare earth elements (HREEs) in the aqueous phase. nih.gov This is because HREEs tend to form more stable complexes with citrate compared to light rare earth elements (LREEs). nih.gov The table below presents the logarithm of the stability constants (log β) for various REE-citrate complexes, illustrating the high affinity of citrate for REEs.
| REE-Citrate Complex | Log β Value Range |
| REE(C₆H₅O₇)⁰ | ~9.1 - 11.2 |
| REE(C₆H₅O₇)₂³⁻ | Varies |
| REE(C₆H₆O₇)⁺ | Varies |
| REE(C₆H₅O₇)(C₆H₆O₇)²⁻ | Varies |
| Data sourced from a review of previous studies, indicating the common REE-citrate species considered in geochemical modeling. nih.gov |
Complexation with Bioligands in Geological and Hydrothermal Contexts
In geological and hydrothermal systems, the complexation of rare earth elements with organic ligands, including those of biological origin (bioligands), is a critical process controlling their transport and deposition. nih.gov Citrate, as a common bioligand, is particularly effective at mobilizing REEs under a range of pH conditions. nih.gov The formation of soluble metal-ligand complexes with citrate can prevent the incorporation of REEs into secondary minerals or their co-precipitation with other solids, thus facilitating their transport in hydrothermal fluids. nih.govresearchgate.net
The interaction of citrate with mineral surfaces also plays a role. Citric acid can form aqueous soluble metal-ligand complexes, which can result in the removal of trivalent cations from mineral surfaces, further influencing the distribution of REEs in the environment. researchgate.net
Theoretical and Computational Investigations of Neodymium Citrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of lanthanide complexes, offering a balance between computational cost and accuracy. rsc.org For neodymium citrate (B86180), DFT calculations are instrumental in elucidating the nuances of its electronic configuration and the nature of the bonds between the neodymium ion and the citrate ligand.
Electronic Structure and Bonding Analysis of Neodymium Citrate Complexes
DFT studies are pivotal in analyzing the electronic structure of this compound complexes. These calculations can help to understand the involvement of neodymium's f-orbitals in bonding and the charge distribution within the molecule. The bonding in lanthanide complexes is predominantly ionic, but a degree of covalency can exist and significantly influence the complex's stability and properties.
The interaction between the Nd³⁺ ion and the citrate ligand involves the deprotonation of the citrate's carboxylic acid and hydroxyl groups. researchgate.netresearchgate.net The dominant species in solution can vary with pH, including complexes like [Nd(H₂Cit)]²⁺, [NdHCit]⁺, and [NdCit]. acs.org DFT calculations can model these different protonation states and determine their relative stabilities and electronic structures.
Geometry Optimization and Vibrational Frequency Calculations
DFT is employed to determine the most stable three-dimensional structures of this compound complexes through geometry optimization. researchgate.net This process finds the lowest energy arrangement of the atoms, providing crucial information on bond lengths, bond angles, and coordination numbers. For instance, it has been suggested that in lanthanide-citrate complexes, the coordination can involve multiple carboxylate groups and the deprotonated hydroxyl group of the citrate. researchgate.net
Vibrational frequency calculations, performed on the optimized geometries, serve two main purposes. Firstly, they confirm that the optimized structure corresponds to a true energy minimum. Secondly, they predict the infrared (IR) and Raman spectra of the complex. These predicted spectra can be compared with experimental spectroscopic data to validate the calculated structure and provide a detailed assignment of the observed vibrational bands to specific molecular motions. For example, the disappearance of the ν(COOH)as band around 1720 cm⁻¹ in FTIR analysis upon complexation indicates the deprotonation of the carboxylic acid groups. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide a dynamic picture of its behavior in solution, which is essential for understanding processes like ligand exchange and the structure of the surrounding solvent.
Investigation of Solution Behavior and Hydration Shells
Computational studies on lanthanide hydration have shown that the coordination number of water molecules around the metal ion can vary, with an equilibrium often existing between different coordination numbers (e.g., 8 and 9). researchgate.net MD simulations can explore these equilibria for this compound and determine the preferred coordination environment in solution. The simulations can also provide insights into the residence times of water molecules in the hydration shell, indicating the lability of the coordinated water.
Dynamics of Ligand Exchange Processes
Ligand exchange is a fundamental process in coordination chemistry, and MD simulations can be used to investigate the mechanisms and kinetics of these reactions for this compound. This includes the exchange of coordinated water molecules with other ligands present in the solution or the exchange of the citrate ligand itself. Understanding these dynamics is particularly important in separation processes where competitive complexation occurs.
While specific MD studies on ligand exchange in this compound are not widely published, research on other lanthanide complexes has demonstrated the power of this technique. acs.org For example, MD simulations can reveal the pathways for ligand association and dissociation and the energy barriers associated with these processes. This information is crucial for optimizing conditions in applications like solvent extraction of rare-earth elements.
Thermodynamic and Speciation Modeling Software Applications
The complexation of neodymium with citrate in aqueous solution leads to the formation of various species depending on the pH and the concentrations of the metal and ligand. researchgate.net Thermodynamic and speciation modeling software is essential for predicting the distribution of these species under different conditions.
Software packages like HYPERQUAD are used to analyze potentiometric titration data to determine the stoichiometry and stability constants of the formed complexes. mdpi.com For the Nd(III)-citrate system, species such as NdHL, NdL, NdHL₂, and NdL₂ have been identified, and their stability constants calculated. researchgate.net
Table 1: Stability Constants of Neodymium-Citrate Complexes researchgate.net
| Species | Log β |
| NdHL | 10.37 ± 0.05 |
| NdL | 7.00 ± 0.06 |
| NdHL₂ | 15.34 ± 0.08 |
| NdL₂ | 11.01 ± 0.09 |
Note: L represents the citrate ligand. The stability constants (β) are for the general equilibrium pM + qH + rL ⇌ MₚHₑLᵣ. Data obtained at T = 25 °C and I = 1.0 M NaClO₄.
These models can generate speciation diagrams that visually represent the percentage of each neodymium-containing species as a function of pH. Such diagrams are invaluable for understanding which complex dominates in a particular pH range, which is critical for controlling chemical processes involving this compound. acs.org The HySS (Hyperquad Simulation and Speciation) program is one such tool used to create these diagrams. mdpi.com
Predictive Modeling of Complex Formation and Distribution
Predictive modeling is a important tool for understanding the behavior of this compound in aqueous systems. These models are crucial for forecasting how neodymium ions distribute between solid and liquid phases and how they form various complexes under different chemical conditions. A primary method employed is the surface complexation model (SCM), which can simulate the adsorption and complexation phenomena at mineral-water interfaces.
Research has successfully used a triple-layer SCM to interpret and predict the adsorption of neodymium on goethite, an iron oxide mineral. osti.govwustl.eduacs.orgwustl.edu These models account for the influence of pH, ionic strength, and the presence of citrate. osti.govwustl.edu At low pH (below 5.0), citrate has been observed to enhance the adsorption of neodymium on goethite, which modeling suggests is due to the formation of ternary goethite-Nd-citrate surface complexes. osti.govwustl.eduacs.org Conversely, at higher pH (above 5.0), citrate inhibits neodymium adsorption by forming stable aqueous Nd-citrate complexes, which keep the neodymium in solution. osti.govwustl.eduacs.org The SCM approach effectively simulates this pH-dependent behavior by incorporating reactions for both aqueous and surface complexes. osti.govacs.org For instance, modeling the effect of citrate on neodymium adsorption required the addition of up to two ternary REE-citrate-goethite surface complexes to accurately fit experimental data. osti.govwustl.eduacs.orgwustl.edu
The predictive power of these models extends to complex multi-ligand systems. In systems relevant to actinide-lanthanide separation processes, spectroscopic experiments combined with equilibrium modeling have been used to identify and characterize previously unknown ternary complexes. acs.org A notable example is the identification of a 1:1:1 ternary complex, Nd(HEDTA)(Hcit)²⁻, formed between neodymium, the primary chelator HEDTA, and citric acid. acs.org The logarithmic stability constant (log β) for this complex was determined to be 22.15 ± 0.05 through spectrophotometric titrations, allowing for more accurate modeling of these separation systems. acs.org
Speciation modeling, which predicts the distribution of different chemical species in a solution, is another key application. By fitting potentiometric and spectrophotometric titration data, researchers have identified several neodymium-citrate complexes in aqueous solutions, including NdHL, NdL, NdHL₂, and NdL₂. researchgate.net Thermodynamic modeling can predict the dominant species as a function of pH. olisystems.com For example, in one model, the NdCit⁰ complex is present at pH ~2-4, the dicitrate complex NdCit₂³⁻ dominates between pH ~6-9, and a hydroxy-citrate complex, Nd(OH)Cit⁻, appears at pH above ~9. olisystems.com This ability to predict complex formation and distribution is vital for controlling and optimizing processes like solvent extraction and environmental remediation. osti.govwustl.eduwustl.eduresearchgate.net
Table 1: Identified Neodymium-Citrate Species and Stability Constants
| Complex Species | Logarithmic Stability Constant (log β) | Conditions/Method | Source |
|---|---|---|---|
| Nd(HEDTA)(Hcit)²⁻ | 22.15 ± 0.05 | Spectrophotometric Titration | acs.org |
| NdHL | Not specified | Potentiometric Titration | researchgate.net |
| NdL | Not specified | Potentiometric Titration | researchgate.net |
| NdHL₂ | Not specified | Potentiometric Titration | researchgate.net |
| NdL₂ | Not specified | Potentiometric Titration | researchgate.net |
Simulation of Phase Equilibria in Complex Systems
The simulation of phase equilibria is essential for designing and optimizing industrial processes involving this compound, such as separation and purification. These simulations predict how components will partition between different phases (e.g., solid, liquid, vapor) under specific conditions of temperature, pressure, and composition. The CALPHAD (CALculation of PHAse Diagrams) approach is a powerful phenomenological method used for these calculations in multicomponent systems. usp.br It relies on thermodynamic databases that describe the properties of relevant phases to minimize the total Gibbs energy of the system and determine the equilibrium state. usp.br
For this compound systems, thermodynamic models like the Mixed-Solvent Electrolyte (MSE) model have been applied to simulate phase equilibria. olisystems.com These models can accurately reproduce experimental data, such as potentiometric titration curves, by accounting for the transitions in speciation as a function of reactant concentrations. olisystems.com For instance, simulations can predict the precipitation of neodymium hydroxide (B78521) [Nd(OH)₃] from a this compound solution upon the addition of a titrant like LiOH. olisystems.com
The models also capture the influence of key factors on solubility and phase behavior, including pH, temperature, the concentration of background electrolytes, and the crystallinity of the solid phase. olisystems.com The solubility of neodymium hydroxide, a potential solid phase in these systems, has been modeled in detail, showing its dependence on pH and temperature up to 290 °C. olisystems.com Such simulations are critical for predicting and controlling the formation of solid precipitates, which is a key aspect of many chemical processes.
The complexity of phase equilibria in these systems arises from the strong, anisotropic interactions characteristic of associating fluids like those containing citrate complexes. wisconsin.edu Advanced Monte Carlo simulation methods have been developed to handle these highly directional intermolecular forces, enabling the efficient calculation of thermodynamic properties and phase equilibria for model systems with strong association strengths. wisconsin.edu These computational techniques are foundational to building the accurate thermodynamic models required for simulating the behavior of real-world this compound systems. usp.brwisconsin.eduresearchgate.net
Table 2: Factors Influencing this compound Phase Equilibria
| Factor | Observed/Modeled Effect | Source |
|---|---|---|
| pH | Strongly influences speciation and solubility of Nd(OH)₃. olisystems.com Affects the formation of aqueous vs. surface complexes. osti.govacs.org | osti.govacs.orgolisystems.com |
| Temperature | Affects the solubility of solid phases like Nd(OH)₃. olisystems.com | olisystems.com |
| Ligand Concentration | Determines the dominant complex species in solution. olisystems.com Can lead to the formation of ternary complexes. acs.org | acs.orgolisystems.com |
| Background Electrolyte | Can influence the solubility of neodymium hydroxide. olisystems.com Has a small influence on adsorption. osti.govwustl.edu | osti.govwustl.eduolisystems.com |
| Crystallinity | Affects the solubility of the solid phase (e.g., amorphous vs. crystalline Nd(OH)₃). olisystems.com | olisystems.com |
Quantum Chemical Calculations of Ligand Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the nature of the interactions between the neodymium ion (Nd³⁺) and the citrate ligand. researchgate.net These computational methods allow for a detailed examination of the electronic structure, bonding, and energetics of the resulting complexes, which is often difficult to probe experimentally.
These calculations are used to analyze the characteristic vibrational spectra (Raman and infrared) of neodymium-citrate complexes. researchgate.net Theoretical simulations can attribute specific spectral features, such as enhanced Raman peaks, to the coordination of the carboxyl and hydroxyl groups of the citrate molecule with the Nd³⁺ ion. researchgate.net This helps confirm the direct interaction and provides information on the bonding mechanism.
Theoretical investigations have also been applied to understand the electronic transitions observed in the X-ray absorption spectra of metal-citrate complexes. aip.org By using methods like Time-Dependent Density Functional Theory (TD-DFT), researchers can simulate the experimental spectra and identify the specific electronic transitions that give rise to the observed spectral features. aip.org While detailed studies on this compound are emerging, work on analogous systems like potassium citrate demonstrates that this combined experimental and computational approach can elucidate the role of the ligand's electronic structure in the complex. aip.org
Elucidation of Coordination Mechanisms and Energetics
Quantum chemistry is instrumental in elucidating the specific ways in which the citrate ligand binds to the neodymium ion and the energy changes associated with these interactions. The citrate molecule is a versatile ligand, capable of coordinating to a metal ion through its three carboxylate groups and one hydroxyl group. academie-sciences.fr Neodymium, like other lanthanides, typically exhibits high coordination numbers, often eight or nine, allowing for complex interactions with multidentate ligands like citrate. academie-sciences.fridu.ac.id
DFT calculations can be used to determine the most stable geometric configurations of metal-citrate complexes and to estimate their formation energies. mdpi.comscielo.br For instance, quantum chemical studies on the complexation of various cations with citrate have shown that citrate can form highly stable complexes, with the binding energy depending significantly on the cation. mdpi.com These calculations can predict the preferred coordination sites on the ligand and the resulting geometry of the complex. The stability of these complexes is often dominated by the entropy term of formation rather than the enthalpy. researchgate.net
Furthermore, quantum chemical fragmentation methods are being developed to accurately calculate protein-ligand interaction energies, a technique that can be adapted for smaller complexes like this compound. chemrxiv.org These methods break down the calculation into smaller, more manageable fragments, offering a pathway to compute accurate interaction energies for complex systems. chemrxiv.org By understanding the coordination mechanisms and energetics at a quantum level, a more complete picture of the stability and reactivity of this compound complexes can be achieved.
Table 3: Computational Methods in this compound Research
| Computational Method | Application | Key Insights | Source |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, vibrational spectra simulation, electronic structure analysis. | Identifies stable complex structures and relates vibrational bands to specific coordination modes (carboxyl, hydroxyl). | researchgate.netscielo.br |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and X-ray absorption spectra. | Details the electronic transitions responsible for spectral features. | aip.orgnih.gov |
| Surface Complexation Modeling (SCM) | Predictive modeling of adsorption and complex formation at interfaces. | Simulates pH-dependent adsorption and formation of ternary surface complexes. | osti.govacs.org |
| Molecular Docking | Prediction of binding modes and interaction energies. | Provides insights into the geometry and affinity of ligand-receptor interactions. | aimspress.comnih.gov |
In Silico Approaches for Predicting Complex Stability and Reactivity
In silico methods, encompassing a broad range of computational techniques, are increasingly used to predict the stability and reactivity of this compound complexes. These approaches complement experimental work by providing predictive insights and helping to interpret complex data.
One of the most important parameters predicted by these methods is the stability constant of a complex, which quantifies its thermodynamic stability in solution. Equilibrium modeling, often using data from potentiometric or spectrophotometric titrations, is a powerful tool for determining these constants. acs.orgresearchgate.net Software packages like ChemEqui can be used to analyze titration data and fit it to chemical models, yielding stability constants for various complex species in solution. researchgate.net For example, this approach was used to determine the stability constant for the ternary Nd(HEDTA)(Hcit)²⁻ complex. acs.org
Furthermore, DFT calculations are used to establish the ground-state electronic structure and geometry of complexes, which in turn can be used to predict their relative stability and reactivity. nih.gov By comparing the energies of different potential structures, the most thermodynamically favorable complex can be identified. nih.gov Frontier molecular orbital analysis (HOMO-LUMO gaps) derived from these calculations can also provide insights into the chemical reactivity of the complexes. nih.gov These in silico tools are becoming indispensable for the rational design of new complexing agents and for understanding the behavior of metal complexes in various applications. mdpi.comnih.gov
Q & A
Q. What are the standard methods for synthesizing and characterizing neodymium citrate in laboratory settings?
this compound is typically synthesized by reacting neodymium salts (e.g., neodymium chloride) with citric acid in aqueous solutions under controlled pH conditions (e.g., pH 8–10). Characterization involves techniques such as X-ray diffraction (XRD) for crystallinity analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm citrate ligand coordination, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental purity verification . Researchers must ensure stoichiometric ratios are maintained during synthesis to avoid byproducts.
Q. How can this compound be separated from coexisting lanthanides like terbium or dysprosium in mixed solutions?
Separation often employs ionic liquid-based aqueous two-phase systems (IL-ATPS). For example, Aliquat 336 (a quaternary ammonium ionic liquid) selectively extracts this compound by forming complexes such as [NdCl₂Cit²⁻·2Aliquat⁺]. Adjusting pH (optimal range: 10–11) and citrate concentration (42 mmol·L⁻¹) enhances selectivity, while distribution coefficients (Log D) are quantified via UV-Vis spectroscopy or ICP-MS .
Q. What analytical techniques are effective for assessing the purity of this compound samples?
Mass spectrometry (MS) is critical for detecting trace rare-earth impurities (e.g., <1.6 atom% total rare-earth content). Purity evaluation must account for recontamination risks during subsampling. Complementary methods include thermogravimetric analysis (TGA) to verify hydration states and X-ray fluorescence (XRF) for bulk composition .
Advanced Research Questions
Q. How do pH and ligand concentration influence the speciation and stability of this compound complexes in aqueous media?
Speciation is pH-dependent: at pH < 3, Nd³+ remains uncomplexed; at pH 5–7, mononuclear complexes (NdCit⁰) dominate; above pH 9, polynuclear species (e.g., [Nd₂Cit₃]³⁻) form. Citrate concentration modulates stability constants, measured via potentiometric titrations or EXAFS spectroscopy. Researchers should validate speciation models using mass balance equations and activity coefficient assumptions .
Q. What methodologies resolve contradictions in extraction efficiency data for this compound across different ionic liquid systems?
Discrepancies arise from variations in IL hydrophobicity, counterion effects, and citrate coordination modes. Systematic comparison requires normalizing distribution ratios (D) to IL concentration and pH. For instance, Aliquat 336 shows a slope of ~2 in Log D vs. Log [IL] plots, indicating two IL molecules participate in extraction. Cross-validation with spectroscopic techniques (e.g., Raman) clarifies complexation mechanisms .
Q. How can thermodynamic modeling improve the design of this compound recovery processes?
Models integrate extraction equilibria, mass balances, and activity coefficients. For example, the extraction reaction:
is validated by comparing experimental Log D values with predicted outcomes. Software tools (e.g., OLI Analyzer) simulate phase behavior under varying temperatures and ionic strengths .
Q. What strategies mitigate interference from transition metals (e.g., Co²⁺, Ni²⁺) during this compound extraction?
Selective masking agents (e.g., EDTA for Co²⁺) or pH adjustments (e.g., >10 to precipitate transition metals as hydroxides) reduce interference. Competitive extraction studies using radiotracers (e.g., ¹⁴²Nd) quantify selectivity ratios, while X-ray absorption near-edge structure (XANES) analysis identifies competing metal-ligand interactions .
Methodological Considerations
Q. How should researchers validate the reproducibility of this compound extraction protocols?
Reproducibility requires strict control of:
Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s coordination geometry?
Apply principal component analysis (PCA) to spectroscopic datasets (e.g., FTIR, XRD) to identify outlier measurements. Pair with density functional theory (DFT) calculations to predict stable geometries. Conflicting results may arise from hydration effects, which are addressed by conducting experiments under inert atmospheres .
Q. How can advanced imaging techniques (e.g., TEM, AFM) elucidate the morphological changes in this compound under varying synthesis conditions?
Transmission electron microscopy (TEM) reveals nanoparticle aggregation at pH > 10, while atomic force microscopy (AFM) quantifies surface roughness changes during dehydration. Coupled with energy-dispersive X-ray spectroscopy (EDS), these techniques map elemental distribution and citrate ligand packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
